Methyl 3-(2-oxocyclopentyl)propanoate
Overview
Description
“Methyl 3-(2-oxocyclopentyl)propanoate” is a chemical compound with the molecular formula C9H14O3 . It has a molecular weight of 170.206 Da . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(2-oxocyclopentyl)propanoate” consists of 9 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The exact structure would need to be determined through further analysis such as spectroscopic methods.Physical And Chemical Properties Analysis
“Methyl 3-(2-oxocyclopentyl)propanoate” has a molecular weight of 170.206 Da . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require additional experimental data.Scientific Research Applications
1. Analytical Chemistry Applications
- A study developed a reverse phase HPLC method for separating stereo isomers of a related compound, showcasing analytical chemistry techniques that could be applied to Methyl 3-(2-oxocyclopentyl)propanoate (Davadra et al., 2011).
2. Natural Product Chemistry
- Research on phenolic compounds from Eucommia ulmoides Oliv. identified related compounds, suggesting potential applications in natural product chemistry and bioactive compound isolation (Ren et al., 2021).
3. Chemical Synthesis and Flavoring
- A study synthesized Methyl 3-(2-oxo-cyclohexyl)propionate, a related compound, for use in tobacco flavoring, indicating potential applications in chemical synthesis and flavor industries (Yu, 2010).
4. Agriculture and Herbicide Research
- The compound Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, similar to Methyl 3-(2-oxocyclopentyl)propanoate, was studied for its physiological effects on crops, hinting at potential agricultural applications (Shimabukuro et al., 1978).
5. Chemical Kinetics and Pyrolysis Studies
- Comparative studies of chemical kinetics of methyl propanoate, a related ester, provide insights into thermal decomposition processes, relevant for chemical engineering and combustion research (Farooq et al., 2014).
6. Nanodrug Design for Cancer Therapy
- A study on a novel nanosize drug candidate for cancer therapy involved the synthesis of a related compound, indicating potential pharmaceutical research applications (Budama-Kilinc et al., 2020).
7. Enzymatic Synthesis and Industrial Chemistry
- Research on the enzymatic synthesis of methyl propanoate, a compound structurally similar to Methyl 3-(2-oxocyclopentyl)propanoate, suggests applications in bio-catalysis and green chemistry (van Beek et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-(2-oxocyclopentyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-12-9(11)6-5-7-3-2-4-8(7)10/h7H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCZWHOJFNSTBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CCCC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-oxocyclopentyl)propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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